Cas no 1213401-33-2 ((2R)-2-(3-tert-butylphenyl)pyrrolidine)

(2R)-2-(3-tert-Butylphenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a tert-butyl-substituted phenyl group at the 2-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in catalytic processes. This compound is useful in ligand design for transition metal catalysis and as a building block for bioactive molecules. High purity and well-defined chirality ensure consistent performance in synthetic applications. Its stability under standard conditions further supports handling and storage convenience. Suitable for research and industrial use, it offers versatility in fine chemical and medicinal chemistry development.
(2R)-2-(3-tert-butylphenyl)pyrrolidine structure
1213401-33-2 structure
Product Name:(2R)-2-(3-tert-butylphenyl)pyrrolidine
CAS No:1213401-33-2
MF:C14H21N
MW:203.32324385643
MDL:MFCD09415981
CID:5206489
PubChem ID:66518633
Update Time:2026-03-06

(2R)-2-(3-tert-butylphenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(3-(tert-Butyl)phenyl)pyrrolidine
    • (2R)-2-(3-TERT-BUTYLPHENYL)PYRROLIDINE
    • (2R)-2-[3-(TERT-BUTYL)PHENYL]PYRROLIDINE
    • Pyrrolidine, 2-[3-(1,1-dimethylethyl)phenyl]-, (2R)-
    • AKOS015933788
    • 1213401-33-2
    • F88893
    • PS-19828
    • CS-0310311
    • (2R)-2-(3-tert-butylphenyl)pyrrolidine
    • MDL: MFCD09415981
    • Inchi: 1S/C14H21N/c1-14(2,3)12-7-4-6-11(10-12)13-8-5-9-15-13/h4,6-7,10,13,15H,5,8-9H2,1-3H3/t13-/m1/s1
    • InChI Key: VQHRPNGNLUOSMW-CYBMUJFWSA-N
    • SMILES: N1CCC[C@@H]1C1=CC=CC(C(C)(C)C)=C1

Computed Properties

  • Exact Mass: 203.167399674g/mol
  • Monoisotopic Mass: 203.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12

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(2R)-2-(3-tert-butylphenyl)pyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:1213401-33-2)(2R)-2-(3-tert-butylphenyl)pyrrolidine
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Quantity:100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:05
Price ($):208.0/332.0/830.0/2490.0
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Additional information on (2R)-2-(3-tert-butylphenyl)pyrrolidine

(2R)-2-(3-tert-butylphenyl)pyrrolidine: A Novel CAS No. 1213401-33-2 Compound with Promising Pharmacological Applications

(2R)-2-(3-tert-butylphenyl)pyrrolidine, a chiral pyrrolidine derivative with the CAS No. 1213401-33-2 registry, has garnered significant attention in recent years due to its unique structural properties and potential therapeutic applications. This compound, characterized by a tert-butyl group substituted on a phenyl ring connected to a pyrrolidine ring, represents a critical advancement in the design of small molecule drugs targeting neurological and metabolic disorders. Its stereochemical configuration, specifically the (2R) configuration, plays a pivotal role in determining its pharmacodynamic profile and biological activity.

Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the synthetic versatility of (2R)-2-(3-tert-butylphenyl)pyrrolidine as a building block for the development of central nervous system (CNS) modulators. The tert-butyl group provides steric hindrance, which may influence the compound's interactions with biological targets, while the pyrrolidine ring offers a flexible scaffold for further functionalization. This structural feature has enabled researchers to explore its potential as a prodrug or a lead molecule for drug optimization.

One of the most notable applications of (2R)-2-(3-tert-Butylphenyl)pyrrolidine lies in its role as a metabolic modulator. A 2023 study published in Cell Chemical Biology demonstrated its ability to regulate lipid metabolism by interacting with key enzymes in the lipid signaling pathway. The compound's mechanism of action involves the modulation of sterol regulatory element-binding protein (SREBP) activity, which is critical for maintaining cellular lipid homeostasis. This discovery has opened new avenues for its use in the treatment of metabolic syndromes and obesity-related disorders.

Additionally, the CAS No. 1213401-33-2 compound has shown promising neuroprotective effects in preclinical models. Research published in Neuropharmacology (2023) revealed that (2R)-2-(3-tert-butylphenyl)pyrrolidine can mitigate neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's.

The synthetic accessibility of (2R)-2-(3-tert-butylphenyl)pyrrolidine has also been a focus of recent advancements. A 2023 paper in Organic Letters described an efficient asymmetric synthesis pathway using enantioselective catalysis to achieve the desired (2R) configuration. This method not only enhances the yield but also reduces the environmental impact of the synthesis process, aligning with the principles of green chemistry. The ability to produce this compound in high purity and enantiomeric excess is crucial for its application in pharmaceutical research.

Furthermore, the pharmacokinetic properties of (2R)-2-(3-tert-butylphenyl)pyrrolidine have been extensively studied. A 2023 pharmacology study in Drug Metabolism and Disposition reported that the compound exhibits favorable bioavailability and a long half-life in animal models, which are essential for its potential use in chronic disease management. The compound's stability in physiological conditions and its low potential for metabolic degradation make it a compelling candidate for drug development.

Recent breakthroughs in structure-activity relationship (SAR) analysis have further elucidated the role of the tert-butyl group in modulating the compound's biological activity. A 2023 study in ACS Chemical Biology demonstrated that the tert-butyl substituent significantly enhances the compound's affinity for its target receptor, while also reducing off-target effects. This insight has guided the design of derivative molecules with improved therapeutic profiles.

Applications of (2R)-2-(3-tert-butylphenyl)pyrrolidine are also being explored in the field of anti-inflammatory therapy. Research published in Journal of Inflammation Research (2023) highlighted its ability to inhibit the activity of protease-activated receptor (PAR-1), which is involved in the pathogenesis of inflammatory diseases. This property makes the compound a potential therapeutic agent for conditions such as asthma and colitis.

Despite its promising potential, the CAS No. 1213401-33-2 compound still faces challenges in its development. Ongoing research aims to address issues related to its selectivity and toxicity. A 2023 review in Drug Discovery Today emphasized the importance of further studies to optimize its therapeutic window and ensure its safety in clinical settings. These efforts are critical for translating its preclinical success into effective human therapies.

In conclusion, (2R)-2-(3-tert-butylphenyl)pyrrolidine represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its diverse biological activities, position it as a promising candidate for the treatment of a wide range of diseases. Continued research into its synthetic methods, pharmacological properties, and therapeutic applications will be essential for realizing its full potential in the pharmaceutical industry.

For researchers and developers, the CAS No. 1213401-33-2 compound offers a versatile platform for innovation. Its ability to be modified and tailored for specific therapeutic needs underscores its importance in the ongoing quest for novel and effective treatments. As the field of drug discovery evolves, compounds like (2R)-2-(3-tert-butylphenyl)pyrrolidine will undoubtedly play a key role in shaping the future of medicine.

By leveraging the unique properties of (2R)-2-(3-tert-butylphenyl)pyrrolidine, scientists and pharmaceutical companies can explore new frontiers in drug development. The compound's potential to address complex medical conditions, coupled with its synthetic flexibility, makes it an invaluable asset in the pursuit of groundbreaking therapies. As research in this area progresses, the impact of CAS No. 1213401-33-2 is expected to grow, contributing to the advancement of human health and well-being.

In summary, the tert-butyl group, pyrrolidine ring, and (2R) configuration of (2R)-2-(3-tert-butylphenyl)pyrrolidine are fundamental to its biological activity and therapeutic potential. Ongoing studies and innovations in this area will continue to expand its applications, ensuring that this compound remains a focal point in the development of new and effective treatments for a variety of medical conditions.

Key Features

  • Structure: tert-butyl group on phenyl ring, pyrrolidine ring
  • Configuration: (2R) stereochemistry
  • Applications: metabolic modulator, neuroprotective agent, anti-inflammatory
  • Pharmacokinetics: favorable bioavailability, long half-life
  • Synthesis: enantioselective catalysis for high yield
  • Research Focus: structure-activity relationship, toxicity studies
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Amadis Chemical Company Limited
(CAS:1213401-33-2)(2R)-2-(3-tert-butylphenyl)pyrrolidine
A1039266
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):208.0/332.0/830.0/2490.0
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